3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of cinnamic acid, characterized by the presence of a chloro and trifluoromethoxy group on the phenyl ring. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-chloro-5-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of the chloro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research, with studies focusing on its role in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 3-Chloro-5-(trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethoxy)cinnamic acid
Uniqueness
3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the combination of its chloro and trifluoromethoxy substituents, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential biological activities compared to similar compounds that lack these substituents.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFHXCIHHZCISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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